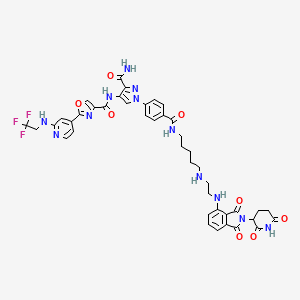
PROTAC IRAK4 degrader-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC IRAK4 degrader-6 is a potent and selective compound designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4).
Vorbereitungsmethoden
The synthesis of PROTAC IRAK4 degrader-6 involves the conjugation of an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to IRAK4.
Synthesis of CRBN-binding ligand: This involves the preparation of a small molecule that can selectively bind to CRBN.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule
Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
PROTAC IRAK4 degrader-6 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of IRAK4, facilitated by the recruitment of CRBN.
Binding interactions: The compound forms non-covalent interactions with both IRAK4 and CRBN, which are essential for its function.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to IRAK4.
E3 ubiquitin ligase: An enzyme that facilitates the transfer of ubiquitin to IRAK4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids .
Wissenschaftliche Forschungsanwendungen
PROTAC IRAK4 degrader-6 has several scientific research applications, including:
Wirkmechanismus
PROTAC IRAK4 degrader-6 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in the myddosome complex, which is essential for the activation of downstream signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This ultimately leads to a reduction in the production of proinflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
PROTAC IRAK4 degrader-6 is unique in its ability to selectively degrade IRAK4, whereas traditional IRAK4 inhibitors only block its kinase activity. Similar compounds include:
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein, limiting their efficacy in certain contexts.
This compound stands out due to its dual ability to inhibit both the kinase activity and scaffolding function of IRAK4, providing a more comprehensive approach to modulating IRAK4 activity .
Eigenschaften
Molekularformel |
C42H41F3N12O8 |
|---|---|
Molekulargewicht |
898.8 g/mol |
IUPAC-Name |
N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62) |
InChI-Schlüssel |
AFCBPOSVCVAUDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


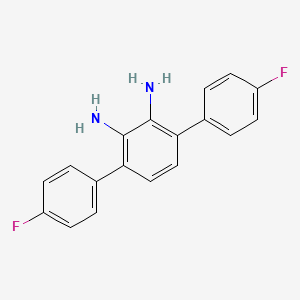
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
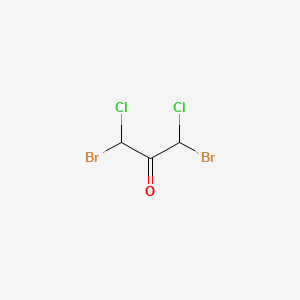
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
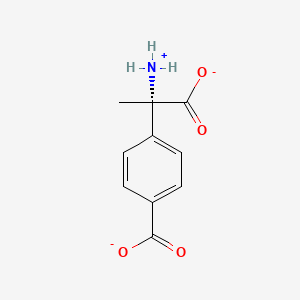
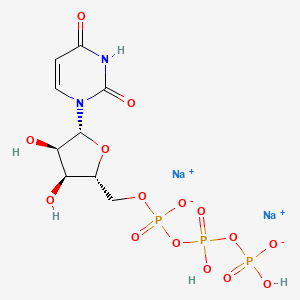
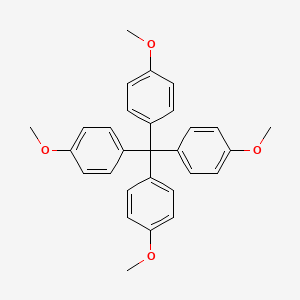
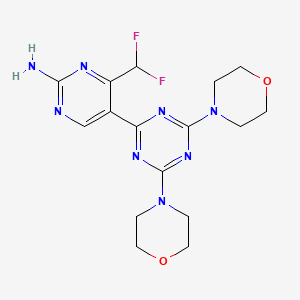
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
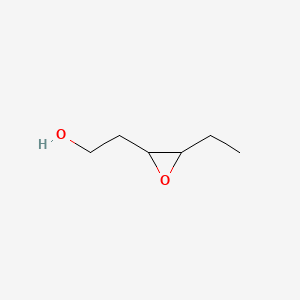
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
